molecular formula C21H18N4O3S2 B14935289 N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B14935289
M. Wt: 438.5 g/mol
InChI Key: WSZRFJCNTWXAHF-UHFFFAOYSA-N
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Description

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a pyridazinone ring, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting o-aminothiophenol with methoxyacetic acid under acidic conditions.

    Synthesis of the Pyridazinone Ring: The pyridazinone ring is formed by cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyridazinone intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.

Medicine

In medicine, N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide could be investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Similar benzothiazole core but lacks the pyridazinone ring.

    N-(4-Methoxybenzylidene)-5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of a pyridazinone ring.

Uniqueness

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is unique due to its combination of a benzothiazole core, a pyridazinone ring, and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H18N4O3S2/c1-28-14-5-8-17-18(11-14)30-21(22-17)23-19(26)12-25-20(27)10-9-16(24-25)13-3-6-15(29-2)7-4-13/h3-11H,12H2,1-2H3,(H,22,23,26)

InChI Key

WSZRFJCNTWXAHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC

Origin of Product

United States

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